molecular formula C10H14N2O3 B3322613 N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide CAS No. 149415-43-0

N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide

Cat. No.: B3322613
CAS No.: 149415-43-0
M. Wt: 210.23 g/mol
InChI Key: CDKFLTUOBAPNKV-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide: is a chemical compound with the molecular formula C10H14N2O3 . It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds, particularly those with vasodilatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable catalyst, often under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in vasodilation. The exact pathways and molecular targets are still under investigation, but it is known to influence nitric oxide pathways and other signaling mechanisms .

Comparison with Similar Compounds

  • N,N-Bis(2-hydroxyethyl)isonicotinamide
  • N-(2-Hydroxyethyl)pyridine-3-carboxamide
  • N-(2-Hydroxyethyl)nicotinamide

Comparison: N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits unique reactivity patterns in chemical reactions .

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-6-4-12(5-7-14)10(15)9-2-1-3-11-8-9/h1-3,8,13-14H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKFLTUOBAPNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70706148
Record name N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149415-43-0
Record name N,N-Bis(2-hydroxyethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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